Phorate

Beschreibung

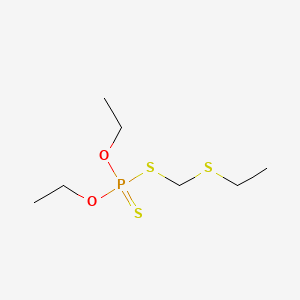

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethoxy-(ethylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULVZWIRKLYCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O2PS3 | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032459 | |

| Record name | Phorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorate is a clear liquid with an objectionable odor. Used as an insecticide and acaricide; it is applied to plants and soil. (EPA, 1998), Clear liquid with a skunk-like odor. [insecticide]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a skunk-like odor., Clear liquid with a skunk-like odor. [insecticide] | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

257 to 261 °F at 2 mmHg (EPA, 1998), 75-78 °C @ 0.1 mm Hg; 118-120 °C @ 0.8 mm Hg; 125-127 °C @ 2.0 mm Hg, 257-261 °F | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

320 °F (NIOSH, 2023), 160 °C (Open cup), 160 °C o.c., 320 °F (open cup), (oc) 320 °F | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.005 % (NIOSH, 2023), Soluble in most organic solvents such as acetone., Miscible with xylene, carbon tetrachloride, dioxane, methyl cellosolve, dibutyl phthalate, vegetable oils, In water, 50 mg/l @ 25 °C, Solubility in water: none, 0.005% | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.156 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.156 @ 25 °C/4 °C, Density 1.167 g/cu cm @ 25 °C /Technical/, Relative density (water = 1): 1.2, 1.16 at 77 °F, (77 °F): 1.16 | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00084 mmHg at 68 °F (EPA, 1998), 0.0008 [mmHg], 85 mPa (6.38X10-4 mm Hg) @ 25 °C, Vapor pressure, Pa at 20 °C: 0.1, 0.00084 mmHg at 68 °F, 0.0008 mmHg | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Pale straw to light brown; colorless to very light yellow liquid. | |

CAS No. |

298-02-2 | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phorate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W54X3W9IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphatidylcholine O-34:2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, O,O-diethyl S-(ethylthio)methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TD903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-45 °F (EPA, 1998), <-15 °C, -42.9 °C, -45 °F | |

| Record name | PHORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHORATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1060 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHORATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/342 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phorate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0502.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phorate's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorate, a potent organophosphate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action as a cholinesterase inhibitor. It details the bioactivation process, the kinetics of enzyme inhibition, the resultant disruption of cholinergic signaling, and the experimental protocols used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in toxicology, neuropharmacology, and the development of novel therapeutics and antidotes.

Introduction

Organophosphate (OP) compounds, including this compound, are widely utilized in agriculture for pest control.[1] Their efficacy stems from their ability to disrupt the nervous systems of insects. However, this same mechanism poses a significant risk to non-target organisms, including humans. The primary molecular target of OPs is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in a state of hypercholinergic stimulation, often referred to as a "cholinergic crisis," which can lead to severe physiological effects, including respiratory failure and death.[2][4]

This compound itself is a relatively weak inhibitor of AChE.[5] Its toxicity is primarily attributed to its metabolic bioactivation into more potent oxygenated analogs.[6][7] Understanding the intricacies of this compound's mechanism of action is crucial for developing effective countermeasures against poisoning and for designing safer pesticides.

Bioactivation of this compound

This compound is a phosphorothioate, containing a sulfur atom double-bonded to the phosphorus center. In this form, its ability to inhibit AChE is limited.[5] The toxicity of this compound is realized through a process of oxidative desulfuration, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[6] This metabolic conversion replaces the thiono sulfur with an oxygen atom, transforming this compound into its highly toxic oxon analog, this compound-oxon (PHO).[6][7]

PHO can undergo further oxidation to yield even more potent AChE inhibitors: this compound-oxon sulfoxide (PHX) and this compound-oxon sulfone (PHS).[5] This multi-step bioactivation cascade significantly amplifies the toxic potential of the parent compound.

Caption: Bioactivation of this compound to its potent oxon metabolites.

Molecular Mechanism of Acetylcholinesterase Inhibition

The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue. The oxygenated phosphorus center of this compound's active metabolites (PHO, PHX, and PHS) is highly electrophilic and acts as a target for the nucleophilic serine hydroxyl group in the AChE active site.[2]

The interaction proceeds via a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[3] This phosphorylation renders the enzyme inactive, as it can no longer bind and hydrolyze acetylcholine. The inhibition is considered practically irreversible because the phosphorylated enzyme is extremely slow to hydrolyze spontaneously.[8] This leads to the accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[2]

Caption: Molecular mechanism of acetylcholinesterase inhibition by this compound oxon.

Quantitative Analysis of AChE Inhibition

The potency of this compound and its metabolites as AChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | IC50 (nM) for AChE | Reference(s) |

| This compound | > 100,000 | [5] |

| This compound-oxon (PHO) | 650 | [5] |

| This compound-oxon Sulfoxide (PHX) | 500 | [5] |

| This compound-oxon Sulfone (PHS) | 350 | [5] |

| Paraoxon (for comparison) | 23 | [5] |

These data clearly demonstrate the dramatic increase in inhibitory potency following the bioactivation of this compound. The parent compound is a very weak inhibitor, while its oxidized metabolites are highly potent.[5]

Downstream Signaling Consequences

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of both muscarinic and nicotinic acetylcholine receptors, triggering a cascade of downstream signaling events.[2][3] While the primary acute toxicity is due to the cholinergic crisis, prolonged or severe organophosphate exposure can induce other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to oxidative stress and apoptosis.[9]

Experimental Protocols

In Vitro Measurement of Cholinesterase Inhibition (Ellman's Assay)

The most common method for determining cholinesterase activity and its inhibition in vitro is the colorimetric assay developed by Ellman.[10][11][12]

Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine. Acetylthiocholine (ATCh) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[10][12] The rate of color development is directly proportional to the cholinesterase activity.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCh) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound or its metabolites (inhibitors) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in the phosphate buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a microplate, add the AChE enzyme solution. Then, add varying concentrations of the this compound metabolite (inhibitor) or a vehicle control. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: To initiate the enzymatic reaction, add the DTNB solution followed by the ATCh substrate solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken every minute for a duration of 10-20 minutes.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the Ellman's assay.

Conclusion

This compound's mechanism of action as a cholinesterase inhibitor is a multi-step process initiated by metabolic bioactivation to its highly potent oxon metabolites. These metabolites irreversibly inhibit acetylcholinesterase by phosphorylating the active site serine, leading to an accumulation of acetylcholine and subsequent cholinergic crisis. The quantitative data underscores the critical role of metabolism in this compound's toxicity. The experimental protocols outlined, particularly the Ellman's assay, provide a robust framework for the continued study of organophosphate inhibitors and the development of effective therapeutic interventions. This detailed understanding is paramount for mitigating the risks associated with this compound exposure and for guiding the design of safer alternatives.

References

- 1. Clinical effects and cholinesterase activity changes in workers exposed to this compound (Thimet) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]

- 3. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 4. Case report: Treatment of severe this compound poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 7. Effect of this compound on the Development of Hyperglycaemia in Mouse and Resistance Genes in Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholinesterase inhibition as a biomarker for the surveillance of the occupationally exposed population to organophosphate pesticides [scielo.org.co]

An In-depth Technical Guide to O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate (Phorate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to O,O-diethyl S-[(ethylthio)methyl] phosphorodithioate, commonly known as Phorate.

Chemical and Physical Properties

This compound is an organophosphate insecticide and acaricide.[1][2] At room temperature, technical grade this compound is a clear, pale yellow mobile liquid with a skunk-like odor.[2][3] It is poorly soluble in water but readily soluble in organic solvents such as xylene, carbon tetrachloride, dioxane, ethanol, and ether.[1][2] this compound is relatively stable but undergoes hydrolysis under very acidic or basic conditions.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | O,O-Diethyl S-[(ethylthio)methyl] phosphorodithioate | [2] |

| Synonyms | Thimet, American Cyanamid 3,911, ENT 24,042 | [4] |

| CAS Number | 298-02-2 | [1][5] |

| Molecular Formula | C₇H₁₇O₂PS₃ | [2][5] |

| Molecular Weight | 260.38 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Skunk-like | [2] |

| Density | 1.16 g/mL | [2] |

| Melting Point | < -15 °C (-45 °F) | [1][3] |

| Boiling Point | 100 °C (decomposes) | [1] |

| Vapor Pressure | 110 mPa @ 20 °C | [1] |

| Water Solubility | 50 mg/L @ 25 °C | [1] |

| Log P (Octanol-Water Partition Coefficient) | 3.92 | [1] |

Chemical Structure

The chemical structure of this compound consists of a central phosphorus atom double-bonded to a sulfur atom (thiophosphoryl group) and single-bonded to two ethoxy groups and a dithiomethyl group which is further attached to an ethylthio group.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

This compound can be synthesized through the reaction of O,O-diethyldithiophosphoric acid with formaldehyde and ethanethiol (ethyl mercaptan).[1]

-

Reactants: O,O-diethyldithiophosphoric acid, formaldehyde, and ethanethiol.

-

Procedure:

-

O,O-diethyldithiophosphoric acid is first prepared by reacting phosphorus pentasulfide with ethanol.

-

The resulting O,O-diethyldithiophosphoric acid is then reacted with formaldehyde and ethanethiol at room temperature.[1]

-

The crude this compound obtained is then purified.

-

An alternative synthesis method involves the condensation of chloromethyl ethyl sulfide with sodium O,O-diethyldithiophosphate.[1]

Caption: Synthesis pathways for this compound.

This method is suitable for the determination of this compound and its metabolites in various samples, such as radish.[6]

-

Sample Preparation:

-

Extraction of the sample with acetonitrile and sodium chloride.

-

Purification of the extract using primary secondary amine (PSA).[6]

-

-

GC-MS Conditions:

This is a sensitive method for quantifying this compound and its metabolites in biological samples like eggs.[7]

-

Sample Preparation:

-

Extraction of the sample with acetonitrile.

-

Cleanup using anhydrous sodium sulfate and neutral alumina.[7]

-

-

HPLC-MS/MS Conditions:

A simple and sensitive method for the quantification of this compound in agricultural and biological samples.[5]

-

Principle: The method is based on the oxidation of this compound with N-bromosuccinimide (NBS). The unconsumed NBS is then determined using crystal violet, and the absorbance is measured.[5]

-

Procedure:

-

Calibration: Beer's law is obeyed in the concentration range of 0.10 to 0.40 ppm.[5]

Caption: General analytical workflow for this compound.

Signaling and Metabolic Pathways

This compound, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][8]

-

Normal Nerve Impulse Transmission: Acetylcholine (ACh) is released into the synaptic cleft, binds to postsynaptic receptors, and transmits the nerve signal. AChE then rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

-

Inhibition by this compound: this compound's active metabolites, such as this compound oxon, phosphorylate the serine hydroxyl group at the active site of AChE.

-

Accumulation of Acetylcholine: This phosphorylation inactivates AChE, preventing the breakdown of ACh. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors.[6]

-

Toxic Effects: The overstimulation of nicotinic and muscarinic receptors leads to a range of toxic effects, including muscle spasms, respiratory distress, and in severe cases, death.[6][8]

Caption: Cholinesterase inhibition by this compound.

This compound undergoes metabolic transformation in organisms and the environment, primarily through oxidation and hydrolysis.[2] The initial and rapid oxidation of the thioether sulfur leads to the formation of this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[2] These metabolites are generally more toxic than the parent compound.[2] Hydrolysis can also occur, leading to the formation of less toxic products like diethyl dithiophosphate.[2]

Caption: Metabolic pathways of this compound.

References

- 1. eagri.org [eagri.org]

- 2. Preparation method of this compound pesticide hapten and application of this compound pesticide hapten - Eureka | Patsnap [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.who.int [apps.who.int]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Phorate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Phorate, a systemic organophosphate insecticide. This compound is known for its high toxicity and persistence in the environment, making a thorough understanding of its transformation processes in soil and water crucial for environmental risk assessment and the development of remediation strategies.[1][2][3] This document details the primary degradation pathways—hydrolysis, oxidation, photolysis, and microbial degradation—and presents quantitative data on degradation rates, identifies key metabolites, and outlines detailed experimental protocols for analysis.

Physicochemical Properties of this compound

This compound (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a colorless to pale yellow liquid with a strong, skunk-like odor.[4] Its environmental behavior is significantly influenced by its physicochemical properties, summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇O₂PS₃ | [1] |

| Molecular Weight | 260.4 g/mol | [4] |

| Water Solubility | 50 mg/L (at 25°C) | [1] |

| Vapor Pressure | 0.11 Pa (at 20°C) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.92 - 4.26 | [1] |

| Henry's Law Constant | 4.37 x 10⁻⁶ atm·m³/mol | [4] |

Degradation Pathways of this compound

This compound undergoes degradation in the environment through a combination of abiotic and biotic processes. The primary pathways include chemical hydrolysis, oxidation, photolysis, and microbial degradation.[2] These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, moisture, and microbial activity.[5]

Chemical Degradation

2.1.1. Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH.[6] Under alkaline conditions, hydrolysis is accelerated and proceeds primarily through a base-catalyzed mechanism involving nucleophilic attack by a hydroxide ion on the phosphorus atom.[7] In acidic to neutral conditions, both neutral and acid-catalyzed hydrolysis can occur, though at slower rates.[7]

The hydrolysis of this compound can lead to the cleavage of the P-S or P-O bonds, resulting in various degradation products.[8] Two proposed mechanisms for alkaline hydrolysis are the Sₙ2 pathway, leading to the formation of diethyl dithiophosphate and formaldehyde, and an intramolecular nucleophilic attack (Sₙi) pathway.[9]

2.1.2. Oxidation

Oxidation is a major transformation pathway for this compound in both soil and water. The thioether sulfur atom in the this compound molecule is susceptible to oxidation, leading to the formation of more persistent and often more toxic metabolites: this compound sulfoxide and this compound sulfone.[1] This oxidation can be chemically or biologically mediated.

2.1.3. Photolysis

In the presence of sunlight, this compound can undergo photolytic degradation, particularly in surface waters.[2] Direct photolysis occurs when this compound absorbs light energy, leading to the cleavage of chemical bonds.[10] The quantum yield, a measure of the efficiency of a photochemical reaction, is a key parameter in assessing the rate of photolysis.[11][12][13] Indirect photolysis can also occur, mediated by photosensitizing agents present in the water.

Biological Degradation

Microbial degradation is a critical process in the dissipation of this compound from soil and water ecosystems.[14] A variety of microorganisms, including bacteria and fungi, have been shown to degrade this compound, utilizing it as a source of carbon, phosphorus, or energy.[14][15] The degradation is primarily enzymatic, with key enzymes such as organophosphate hydrolases (phosphotriesterases), phosphatases, and esterases playing a significant role.[15][16]

Several bacterial genera, including Pseudomonas, Bacillus, Brevibacterium, and Ralstonia, have been identified as being capable of degrading this compound.[16] The biodegradation of this compound often proceeds through an initial oxidation to this compound sulfoxide and this compound sulfone, followed by hydrolysis of the phosphoester bond.[16] Some bacteria can also directly hydrolyze the P-S bond, leading to the formation of less toxic metabolites like diethyl dithiophosphate.[16]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed as its half-life (t₁/₂), the time required for 50% of the initial concentration to dissipate.[17] The half-life of this compound is highly variable and depends on a multitude of environmental factors.

Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Sandy Loam | - | 7 | [4] |

| Silty Clay Loam | - | 9 | [4] |

| Clay Loam | - | 8 | [4] |

| Silt Loam | Applied to surface | <6 | [4] |

| Silt Loam | Mixed with upper 4-5 inches | 30 | [4] |

| Clay Loam | Granular formulation | 5 - 10 | [4] |

| Sandy Loam | 10 ppm, top 4 inches | ~68 | [4] |

| Silt Loam | 25°C | >112 | [4] |

Half-life of this compound in Water

| Water Type/Condition | pH | Temperature (°C) | Half-life | Reference |

| Aqueous Solution | 8 | 70 | 2 hours | [1] |

| Aqueous Solution | 5.7 | Room Temperature | - | [7] |

| Aqueous Solution | 8.5 | Room Temperature | - | [7] |

| Aqueous Solution | 9.4 | Room Temperature | - | [7] |

| Aqueous Solution | 10.25 | Room Temperature | - | [7] |

| Aqueous Solution | - | - | 3.58 - 6.02 days (with Pseudomonas sp.) | [18] |

Experimental Protocols

Accurate determination of this compound and its metabolites in environmental samples is essential for monitoring and risk assessment. The following sections provide detailed methodologies for soil and water analysis.

Analysis of this compound and Metabolites in Soil

A widely used and effective method for the extraction of this compound and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

4.1.1. QuEChERS Extraction Protocol

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water to moisten it.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add internal standards if required.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water). Other sorbents like C18 or graphitized carbon black (GCB) may be added depending on the matrix.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

-

Analysis: Transfer the final extract into an autosampler vial for GC-MS or LC-MS/MS analysis.

4.1.2. Instrumental Analysis (LC-MS/MS)

-

Chromatographic Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for this compound and its metabolites.

Analysis of this compound and Metabolites in Water

For water samples, a common procedure involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by instrumental analysis.

4.2.1. Liquid-Liquid Extraction (LLE) Protocol

-

Sample Collection: Collect a 500 mL to 1 L water sample in a glass bottle.

-

pH Adjustment: Adjust the pH of the water sample to near neutral (pH 7).

-

Extraction:

-

Transfer the water sample to a separatory funnel.

-

Add 50 mL of dichloromethane or another suitable organic solvent.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate.

-

Drain the organic layer into a flask.

-

Repeat the extraction two more times with fresh solvent.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange: Exchange the solvent to one compatible with the analytical instrument if necessary.

-

Analysis: Analyze the final extract by GC-MS or LC-MS/MS.

Conclusion

The environmental fate of this compound is a complex interplay of chemical and biological degradation processes. Its persistence and the formation of toxic metabolites necessitate a thorough understanding of its behavior in soil and water. This guide has provided an in-depth overview of the degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for the analysis of this compound and its metabolites. This information is critical for environmental scientists, researchers, and professionals in drug development for conducting accurate environmental risk assessments and developing effective remediation strategies. Further research is warranted to fully elucidate the enzymatic pathways of microbial degradation and to develop more efficient and environmentally friendly methods for the detoxification of this compound-contaminated sites.

References

- 1. canada.ca [canada.ca]

- 2. This compound 10CG: Overview of uses, environmental impact, and safety concerns | Deep Science Publishing [deepscienceresearch.com]

- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 4. This compound | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 6. web.viu.ca [web.viu.ca]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pesticide Half-life [npic.orst.edu]

- 18. Biodegradation of this compound by bacterial strains in the presence of humic acid and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Portico [access.portico.org]

- 20. unitedchem.com [unitedchem.com]

- 21. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Toxicity of Phorate Metabolites: Phorate Sulfoxide and Phorate Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorate, a systemic organophosphate insecticide, undergoes metabolic activation in biological systems to form more potent and persistent metabolites, primarily this compound sulfoxide and this compound sulfone. This technical guide provides a comprehensive overview of the identification and toxicology of these critical metabolites. It includes detailed analytical methodologies for their detection and quantification, a summary of their comparative toxicity, and an exploration of their mechanism of action. This document is intended to serve as a vital resource for researchers and professionals engaged in environmental monitoring, toxicology studies, and the development of safer agricultural practices.

Introduction

This compound (O,O-diethyl S-ethylthiomethyl phosphorodithioate) is a widely used insecticide and acaricide valued for its systemic properties in controlling a range of agricultural pests.[1] However, its high acute toxicity and the formation of toxic metabolites raise significant environmental and health concerns.[2][3] Upon entering biological systems, such as plants, insects, and mammals, this compound is rapidly metabolized through oxidation into this compound sulfoxide and subsequently to the more stable this compound sulfone.[4] These metabolites are often more potent inhibitors of acetylcholinesterase (AChE) than the parent compound, contributing significantly to the overall toxicity of this compound exposure.[5][6] Understanding the identification and toxicological profiles of this compound sulfoxide and this compound sulfone is therefore crucial for assessing the risks associated with this compound use.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the oxidation of the thioether sulfur atom. This two-step process leads to the formation of this compound sulfoxide and then this compound sulfone. This bioactivation is a critical factor in the delayed and prolonged toxicity observed after this compound exposure.

Identification and Quantification: Analytical Methods

Accurate identification and quantification of this compound and its metabolites are essential for residue analysis and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for the analysis of this compound and its metabolites, particularly in visceral matrices.[6][7]

Experimental Protocol: GC-MS Analysis of this compound Metabolites

-

Sample Preparation (Viscera):

-

Homogenize 50g of the visceral sample with 100 mL of acetonitrile.

-

Filter the extract and collect the acetonitrile layer.

-

Dilute the acetonitrile extract with water (1:10) and perform a liquid-liquid extraction with three 25 mL portions of n-hexane.

-

Combine the hexane layers and concentrate to 2 mL for GC-MS analysis.[6]

-

-

GC-MS Instrumentation and Conditions:

-

Column: Elite-5 MS capillary column (30m length, 0.32mm i.d., 0.25µm film thickness).[6]

-

Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), ramp at 35°C/min to 240°C, then ramp at 8°C/min to 290°C, and finally ramp at 25°C/min to 300°C (hold for 7 min).[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Ionization Mode: Electron Ionization (EI) at 70eV.[6]

-

Mass Spectrometry: Detection is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites in various matrices, including food and biological samples.[4][8]

Experimental Protocol: LC-MS/MS Analysis of this compound Metabolites in Eggs

-

Sample Preparation (Egg):

-

Homogenize 2.00 g of the egg sample in a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile and shake vigorously.

-

Centrifuge the sample and collect the acetonitrile supernatant.

-

Repeat the extraction with another 10 mL of acetonitrile.

-

Combine the extracts and evaporate to dryness at 50°C.

-

Reconstitute the residue in 2 mL of acetonitrile for cleanup and subsequent LC-MS/MS analysis.[8]

-

-

LC-MS/MS Instrumentation and Conditions:

-

Column: Waters C18 column (50 mm × 2.1 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.30 mL/min.[8]

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).[8]

-

Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode for quantification.[8]

-

Toxicity of this compound and its Metabolites

The primary mechanism of toxicity for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially severe toxic effects.[2][3] The oxidative metabolites, this compound sulfoxide and this compound sulfone, are significantly more potent AChE inhibitors than the parent this compound molecule.[5]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound and its key metabolites.

| Compound | Organism | Route | Value | Units | Reference |

| This compound | Rat | Oral LD50 | 1.1 - 3.7 | mg/kg | [1] |

| This compound | Mouse | Oral LD50 | 2.25 - 6.59 | mg/kg | [1] |

| This compound | Human Erythrocyte AChE | IC50 | 3100 | µM | [5] |

| This compound Sulfoxide | Human Erythrocyte AChE | IC50 | 1500 | µM | [5] |

| This compound Sulfone | Human Erythrocyte AChE | IC50 | 40 | µM | [5] |

LD50: Median lethal dose; IC50: Half maximal inhibitory concentration.

Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used spectrophotometric assay to determine AChE activity and the inhibitory potential of compounds like this compound and its metabolites.[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman Method)

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 7.5).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme Solution: Purified acetylcholinesterase.

-

Inhibitor Solutions: this compound, this compound sulfoxide, and this compound sulfone dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor solution (or solvent control).

-

Incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

-

Experimental Workflow for Analysis

The general workflow for the analysis of this compound and its metabolites in a biological sample involves several key steps, from sample collection to data interpretation.

Conclusion

The metabolic conversion of this compound to this compound sulfoxide and this compound sulfone represents a significant toxicological concern. These metabolites exhibit greater persistence and higher inhibitory potency against acetylcholinesterase compared to the parent compound. This guide has provided detailed methodologies for the identification and quantification of these metabolites using advanced analytical techniques such as GC-MS and LC-MS/MS. Furthermore, it has summarized their toxicological profiles and outlined a standard protocol for assessing their primary mechanism of toxicity. A thorough understanding of the properties and detection of these metabolites is paramount for ensuring environmental safety, protecting human health, and guiding the development of more sustainable agricultural practices. Researchers and professionals in relevant fields are encouraged to utilize the information presented herein to advance their work in these critical areas.

References

- 1. 2.3. Determination of cholinesterase activity [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. scitepress.org [scitepress.org]

- 8. tecan.com [tecan.com]

Acute and Chronic Ecotoxicity of Phorate on Non-Target Organisms: A Technical Guide

Executive Summary: Phorate is a potent organophosphate insecticide and acaricide used to control a wide range of agricultural pests.[1] However, its high toxicity poses a significant risk to non-target organisms, including mammals, birds, fish, and invertebrates.[2] This technical guide provides a comprehensive overview of the acute and chronic ecotoxicological effects of this compound. It summarizes key toxicity data in structured tables, outlines standard experimental protocols, and illustrates the primary mechanism of action and environmental fate through detailed diagrams. This document is intended for researchers, scientists, and regulatory professionals involved in ecotoxicology and environmental risk assessment.

Introduction

This compound (O,O-diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate) is a systemic insecticide and acaricide applied in granular form to soil to protect crops like corn, cotton, coffee, and potatoes from sucking and chewing insects, mites, and nematodes.[1][3] As an organophosphate, its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[3][4] While effective, this compound is classified as a highly toxic compound, and its use is restricted due to severe hazards to non-target wildlife and the potential for environmental contamination.[1][5] Understanding its ecotoxicological profile is critical for evaluating its environmental risk and developing mitigation strategies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[4][6] In the target organism, this compound undergoes metabolic bioactivation, primarily through oxidation by cytochrome P450 enzymes, to its more potent oxygen analog, this compound oxon.[7][8] This active metabolite then phosphorylates a serine residue within the active site of AChE.[4][9]

This phosphorylation prevents AChE from performing its normal function: hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems, causing a state of hyperexcitation known as a "cholinergic crisis."[4][9] Symptoms of acute poisoning in vertebrates include tremors, convulsions, respiratory distress, and ultimately, death.[1][10]

Environmental Fate and Transformation

This compound is moderately persistent in the soil.[1] Its environmental fate is largely determined by transformation processes that create metabolites which are often more persistent and mobile than the parent compound.[11] The primary degradation pathways are oxidation and hydrolysis. Oxidation of the thioether group results in the formation of this compound sulfoxide and subsequently this compound sulfone.[12] These metabolites are also potent AChE inhibitors and share a toxicity profile similar to the parent compound, which is a critical consideration in environmental risk assessments.[5]

Acute Ecotoxicity Data

Acute toxicity is typically measured by the median lethal dose (LD50) for terrestrial organisms or the median lethal concentration (LC50) for aquatic organisms over a short exposure period (e.g., 96 hours for fish). This compound demonstrates very high acute toxicity across a broad range of non-target species.

Table 4.1: Acute Toxicity of this compound to Non-Target Vertebrates

| Species | Common Name | Endpoint | Value | Reference(s) |

|---|---|---|---|---|

| Birds | ||||

| Anas platyrhynchos | Mallard Duck | Oral LD50 | 0.62 - 2.5 mg/kg | [1][13][14] |